2-Methylhexano-6-lactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

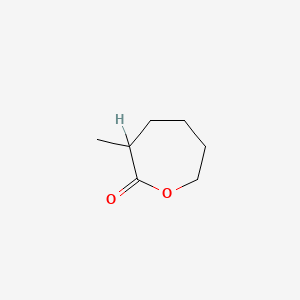

2-methylhexano-6-lactone is a epsilon-lactone that is hexano-6-lactone substituted by a methyl group at position 3. It derives from a hexano-6-lactone. It derives from a hydride of an oxepane.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

2-Methylhexano-6-lactone is utilized in the formulation of biodegradable polymers that serve as drug delivery systems. These polymers can encapsulate therapeutic agents and release them over extended periods, making them suitable for chronic conditions requiring long-term medication administration. For instance, studies have demonstrated that polymers derived from this lactone can achieve controlled release profiles for drugs, enhancing therapeutic efficacy while minimizing side effects.

Tissue Engineering

In tissue engineering, this compound is employed to synthesize scaffolds that mimic the extracellular matrix. These scaffolds facilitate cell attachment and growth, essential for tissue regeneration. Research indicates that scaffolds made from this lactone promote cellular responses conducive to healing and integration into host tissues . A notable study showed that scaffolds composed of this compound exhibited favorable biocompatibility and mechanical properties for bone tissue engineering applications .

Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of various complex organic molecules. Its unique structure allows for functionalization through chemical reactions such as oxidation and reduction, enabling the creation of derivatives with enhanced biological activity or improved material properties. For example, researchers have successfully synthesized antimicrobial agents from this compound, demonstrating its utility in pharmaceutical chemistry .

Biotransformation Studies

Biotransformation studies involving this compound have revealed its potential as a substrate for microbial conversion processes. Specific strains of microorganisms can transform this lactone into valuable products with significant biological activity. This aspect is particularly relevant in green chemistry, where sustainable methods for producing fine chemicals are sought .

Biodegradable Polymers

Polymers derived from this compound are recognized for their biodegradability and mechanical strength, making them ideal candidates for environmentally friendly materials. These polymers are being explored for applications in packaging materials and disposable items, contributing to the reduction of plastic waste . A comprehensive study highlighted the degradation rates of these polymers under various environmental conditions, confirming their potential as sustainable alternatives to conventional plastics .

Adhesives and Sealants

The compound is also being investigated for its role in formulating adhesives and sealants due to its favorable rheological properties and adhesion characteristics. Research has indicated that adhesives based on this compound exhibit strong bonding capabilities while maintaining flexibility, which is crucial in various industrial applications .

Case Studies

Eigenschaften

CAS-Nummer |

1321-18-2 |

|---|---|

Molekularformel |

C7H12O2 |

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

3-methyloxepan-2-one |

InChI |

InChI=1S/C7H12O2/c1-6-4-2-3-5-9-7(6)8/h6H,2-5H2,1H3 |

InChI-Schlüssel |

IYBOGQYZTIIPNI-UHFFFAOYSA-N |

SMILES |

CC1CCCCOC1=O |

Kanonische SMILES |

CC1CCCCOC1=O |

Key on ui other cas no. |

2549-61-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.